![molecular formula C9H12O2 B14664974 3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione CAS No. 38476-46-9](/img/structure/B14664974.png)
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is known for its stability and reactivity, which allows it to participate in various chemical reactions. Its structure consists of a bicyclo[2.2.1]heptane framework with two ketone groups at the 2 and 5 positions and two methyl groups at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by a series of oxidation and reduction steps to introduce the ketone groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione involves its ability to participate in various chemical reactions due to the presence of reactive ketone groups. These groups can interact with nucleophiles, electrophiles, and radicals, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane, 2,5-dione: Similar structure but without the methyl groups.
2-Norbornanone, 3,3-dimethyl-: Another bicyclic ketone with a similar framework.
Camphene: A bicyclic compound with different functional groups.
Uniqueness
3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione is unique due to the presence of two methyl groups at the 3 position, which affects its reactivity and stability. This structural feature distinguishes it from other similar compounds and makes it a valuable compound for various chemical applications.
Properties
CAS No. |
38476-46-9 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptane-2,5-dione |
InChI |
InChI=1S/C9H12O2/c1-9(2)6-3-5(8(9)11)4-7(6)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
AGIWFGCJRRNRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC(C1=O)CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
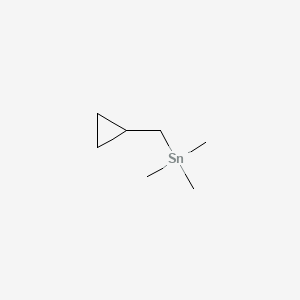

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
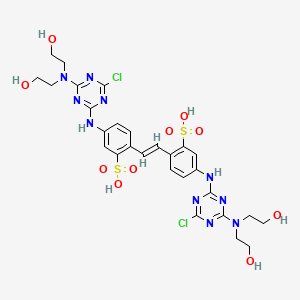

![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)

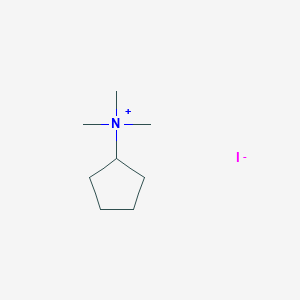
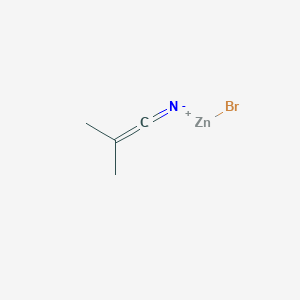


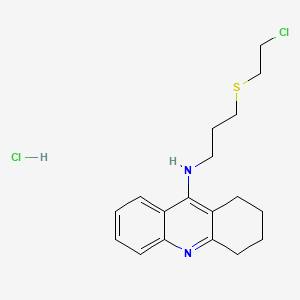
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
